

Synthesis of 4-(2-Aminoethoxy)-3-methoxybenzoic Acid: An Application Note and Protocol

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Compound of Interest

Compound Name: 4-(2-Aminoethoxy)-3-methoxybenzoic acid

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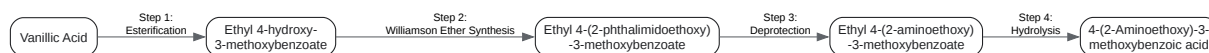
This document provides a detailed protocol for the multi-step synthesis of **4-(2-Aminoethoxy)-3-methoxybenzoic acid**, a key building block in pharmaceutical research and drug development. The synthesis commences with the readily available starting material, vanillic acid, and proceeds through a four-step sequence involving esterification, etherification, phthalimide deprotection, and final ester hydrolysis.

Introduction

4-(2-Aminoethoxy)-3-methoxybenzoic acid and its derivatives are of significant interest in medicinal chemistry. The presence of a flexible aminoethoxy side chain, a methoxy group, and a carboxylic acid moiety on a benzene ring provides a versatile scaffold for the development of novel therapeutic agents. The structural motifs present in this compound are found in various biologically active molecules, suggesting its potential for applications in areas such as oncology, neuroscience, and infectious diseases. This protocol outlines a reliable and reproducible synthetic route to access this valuable compound.

Overall Synthetic Scheme

The synthesis of **4-(2-Aminoethoxy)-3-methoxybenzoic acid** is accomplished via the following four-step pathway:



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